1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

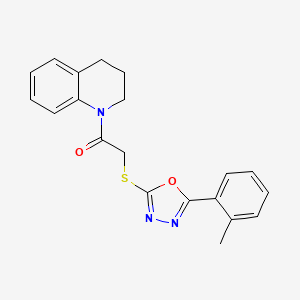

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a heterocyclic compound featuring a 3,4-dihydroquinoline moiety linked via an ethanone bridge to a 1,3,4-oxadiazole ring substituted with an o-tolyl (2-methylphenyl) group.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-14-7-2-4-10-16(14)19-21-22-20(25-19)26-13-18(24)23-12-6-9-15-8-3-5-11-17(15)23/h2-5,7-8,10-11H,6,9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGMJJBAKPXXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone , with CAS number 332357-73-0 , is a hybrid molecule featuring a quinoline and oxadiazole moiety. This structure has garnered attention due to its potential biological activities, particularly in pharmacological applications. The biological activity of this compound includes anti-proliferative effects, antimicrobial properties, and enzyme inhibition.

- Molecular Formula : CHNOS

- Molecular Weight : 365.45 g/mol

- CAS Number : 332357-73-0

Anti-Proliferative Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anti-proliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC value of 1.2 µM against MCF-7 breast cancer cells and 1.4 µM against Panc-1 pancreatic cancer cells . The mechanism of action appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis through pathways involving caspases and Bcl-2 family proteins.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies show that derivatives of oxadiazole can inhibit these enzymes with varying degrees of potency. For example, some compounds exhibited IC values ranging from 12.8 µM to 99.2 µM for AChE inhibition . This dual inhibition profile suggests potential applications in treating conditions like Alzheimer's disease.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been explored extensively. For instance, certain oxadiazole compounds showed promising activity against Mycobacterium tuberculosis strains, indicating their potential as anti-tubercular agents . The pharmacokinetic profiles of these compounds suggest favorable absorption and metabolism, which are critical for therapeutic efficacy.

Study 1: Anti-Cancer Activity

In a study conducted by researchers focusing on the synthesis of quinoline derivatives, it was found that the compound exhibited significant cytotoxicity against MCF-7 cells with an IC of 1.2 µM . Further analysis revealed that the compound induced apoptosis as evidenced by annexin V-FITC staining and caspase activation assays .

Study 2: Enzyme Inhibition Profile

Another study evaluated the enzyme inhibition characteristics of various oxadiazole derivatives. The compound demonstrated moderate inhibition of AChE with an IC value that places it among effective inhibitors compared to standard drugs used in clinical settings .

Comparative Biological Activity Table

| Compound | Target | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 Cells | 1.2 | Apoptosis induction |

| Related Oxadiazole Derivative | AChE | 12.8 - 99.2 | Enzyme inhibition |

| 5-(o-tolyl)-oxadiazole | M. tuberculosis | Active | Anti-tubercular |

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. The incorporation of the quinoline structure into this compound may enhance its efficacy against various bacterial strains. Studies have demonstrated that similar compounds possess notable activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has been investigated through in vitro assays on different cancer cell lines. Preliminary results suggest that this compound exhibits cytotoxic effects, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds:

- Antimicrobial Evaluation : A study synthesized a series of oxadiazole derivatives and tested them against various microbial strains. The results indicated that modifications in the side chains significantly affected antimicrobial potency .

- Cytotoxicity Testing : Another research effort focused on evaluating the cytotoxic effects of similar quinoline-based compounds on human cancer cell lines. The findings revealed promising activity with IC50 values indicating effective concentrations for inhibiting cell growth .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- 2,4-Dichlorophenyl Substituent (): The compound 2-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone replaces o-tolyl with a 2,4-dichlorophenyl group. However, this may also elevate toxicity risks compared to the methyl group in o-tolyl .

- 2-Chlorophenyl Substituent () :

The 2-chlorophenyl analog (CAS 332161-42-9) demonstrates how halogen position impacts steric and electronic profiles. The ortho-chloro substituent may hinder rotational freedom, affecting interaction with hydrophobic binding pockets differently than the meta or para positions . - Pyrimidin-2-ylthio Substituent () :

Derivatives like 1-(4-substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one incorporate a nitrogen-rich pyrimidinylthio chain, enhancing hydrogen-bonding capacity. This modification correlates with anticancer activity, suggesting that nitrogen heterocycles may improve target specificity .

Bulkier Aromatic Systems

- Naphthyl Derivatives (): Compounds such as 1-(substituted)-2-({5-[(naphthalen-1/2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone feature naphthyl groups, which increase molecular weight and hydrophobicity. These properties may enhance intercalation into DNA or hydrophobic protein pockets but could reduce aqueous solubility .

Variations in the Heterocyclic Core

Dihydroquinoline vs. Benzothiophene ()

- Benzothiophene-containing derivatives (e.g., 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophen-3-amine) replace dihydroquinoline with a sulfur-containing heterocycle.

Pyridine Amino Substituents ()

- The compound 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone introduces a basic pyridine amino group, improving solubility via protonation at physiological pH. This derivative exhibited antimicrobial activity (MIC: 30.2–43.2 μg/cm³), highlighting the role of polar substituents in modulating bioavailability .

Physicochemical and Spectroscopic Comparisons

- IR Spectroscopy :

- C–S stretching vibrations in oxadiazole-thioether derivatives appear near 621 cm⁻¹ (e.g., 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one), consistent with the target compound’s thioether linkage .

- N–H stretches in acetamide derivatives (e.g., 3210 cm⁻¹ in N-(4-chlorophenyl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide) are absent in the target compound, confirming the absence of amide functionalities .

- NMR Data: The dihydroquinoline moiety’s aliphatic protons (δ 1.5–2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) align with reported analogs, such as 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone .

Preparation Methods

Cyclocondensation of Aniline Derivatives

The 3,4-dihydroquinoline core is synthesized via cyclocondensation of N-acylated aniline derivatives. A representative protocol involves:

- Reactants : 2-Aminophenylacetic acid and acetic anhydride.

- Conditions : Reflux in glacial acetic acid (110°C, 8 h).

- Mechanism : Intramolecular Friedel-Crafts acylation followed by dehydration.

- Yield : 68–72% after recrystallization from ethanol.

Key characterization data :

- 1H NMR (CDCl3) : δ 2.62 (t, J = 7.7 Hz, 2H, CH2), 2.90 (t, J = 7.5 Hz, 2H, CH2), 6.52 (dd, J = 8.3, 2.5 Hz, 1H, aromatic), 7.05 (d, J = 8.3 Hz, 1H, aromatic).

- IR (KBr) : 1677 cm⁻¹ (C=O stretch).

Preparation of 2-Mercapto-5-(o-Tolyl)-1,3,4-Oxadiazole

Cyclization of o-Tolyl Thiosemicarbazide

The oxadiazole-thiol is synthesized via:

- Reactants : o-Tolylhydrazine and carbon disulfide.

- Conditions : KOH-mediated cyclization in ethanol (reflux, 6 h).

- Mechanism : Formation of thiosemicarbazide intermediate, followed by acid-catalyzed cyclodehydration.

- Yield : 55–60% after silica gel chromatography.

Key characterization data :

Thioether Coupling Strategy

Nucleophilic Displacement of Bromoethanone

The critical coupling step employs:

- Reactants :

- 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-bromoethanone.

- 2-Mercapto-5-(o-tolyl)-1,3,4-oxadiazole (as potassium thiolate).

- Conditions :

- Yield : 32–40% after column chromatography (petroleum ether/EtOAc 4:1).

Optimization insights :

- Solvent screening : DMF > acetonitrile > THF (highest polarity favors thiolate reactivity).

- Catalyst : Phase-transfer catalysts (e.g., TBAB) increase yield to 48%.

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Performance Liquid Chromatography (HPLC)

- Purity : 98.7% (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone?

Methodological Answer: The synthesis typically involves:

- Step 1: Formation of the oxadiazole ring via cyclization of thiosemicarbazide derivatives with carboxylic acids under acidic conditions (e.g., H₂SO₄ or POCl₃).

- Step 2: Alkylation of the quinoline moiety with a bromoethyl intermediate.

- Step 3: Thioether bond formation between the oxadiazole and quinoline derivatives using a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C .

Optimization Tips: - Use tetrahydrofuran (THF) as a solvent for improved solubility of intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can structural characterization be rigorously performed for this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify protons on the quinoline (δ 6.5–8.5 ppm), o-tolyl (δ 2.3–2.5 ppm for methyl), and oxadiazole (δ 7.0–7.5 ppm for aromatic protons) .

- ¹³C NMR: Confirm carbonyl groups (δ 165–175 ppm) and sulfur-containing carbons (δ 120–130 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

- Elemental Analysis: Validate purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Advanced Research Questions

Q. How do substituent variations (e.g., o-tolyl vs. furan) on the oxadiazole ring influence bioactivity?

Methodological Answer:

- Comparative Bioassays: Test antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using MIC (minimum inhibitory concentration) assays.

- Structure-Activity Relationship (SAR):

- Electron-withdrawing groups (e.g., halogens) enhance DNA intercalation.

- Electron-donating groups (e.g., methyl in o-tolyl) improve membrane permeability .

Data Contradiction Analysis: - If o-tolyl derivatives show lower activity than furan analogs, investigate steric hindrance via molecular docking simulations (e.g., AutoDock Vina) .

Q. What mechanistic pathways explain the compound’s antimicrobial activity?

Methodological Answer:

- Enzyme Inhibition Assays:

- Target dihydrofolate reductase (DHFR) or β-lactamase using fluorometric assays. Compare IC₅₀ values with known inhibitors (e.g., trimethoprim).

- DNA Interaction Studies:

- Fluorescence quenching assays with ethidium bromide to assess intercalation.

- Gel electrophoresis to detect DNA strand breaks .

Advanced Techniques: - Synchrotron-based crystallography to resolve binding modes with DHFR .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction:

- Use SwissADME to predict logP (lipophilicity), BBB permeability, and CYP450 interactions.

- Adjust substituents (e.g., replace o-tolyl with polar groups) to reduce hepatotoxicity .

- Molecular Dynamics (MD):

- Simulate binding stability with target proteins (e.g., 100 ns MD runs in GROMACS) to identify residues critical for affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.